3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene
Overview
Description
3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene: is an organic compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a difluoroethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry:
- Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene typically involves the following steps:
Bromination: The addition of a bromine atom to the benzene ring.
Etherification: The attachment of the difluoroethoxy group to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the bromine and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoroethoxy group.
Common Reagents and Conditions:
Substitution: Reagents such as halogens and Lewis acids are commonly used.
Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Products with different substituents on the benzene ring.
Reduction: 3-Bromo-4-(2,2-difluoroethoxy)aniline.
Oxidation: Products with oxidized difluoroethoxy groups.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and difluoroethoxy groups can engage in various substitution and addition reactions. These interactions can affect biological pathways and chemical processes, making the compound valuable for research.
Comparison with Similar Compounds
- 2-Bromo-1-(2,2-difluoroethoxy)-4-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
- 1-Bromo-2,2,2-trifluoroethylbenzene
Uniqueness: 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
2-bromo-1-(2,2-difluoroethoxy)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c9-6-3-5(12(13)14)1-2-7(6)15-4-8(10)11/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVJBFUKWZRGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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